molecular formula C19H30Cl3N4O2+ B585383 Tinostamustine hydrochloride CAS No. 1793059-58-1

Tinostamustine hydrochloride

Cat. No.: B585383
CAS No.: 1793059-58-1
M. Wt: 452.825
InChI Key: NXEQNCMFWLFPBW-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tinostamustine (EDO-S101) is a novel multi-action therapy designed to improve drug access to DNA strands, induce DNA damage, and counteract its repair in cancer cells . It is currently under investigation in clinical trials .


Synthesis Analysis

The synthesis of Tinostamustine involves the fusion of the DNA damaging effect of bendamustine with the fully functional pan-histone deacetylase (HDAC) inhibitor, vorinostat . This creates a completely new chemical entity .


Chemical Reactions Analysis

Tinostamustine shows stronger antiproliferative and pro-apoptotic effects than those observed for vorinostat and bendamustine alone and similar to their combination . It also shows a stronger radio-sensitization of single treatment and temozolomide used as control due to reduced expression and increased time of disappearance of γH2AX indicative of reduced signal and DNA repair .

Scientific Research Applications

Enhancing Efficacy of Daratumumab in Multiple Myeloma

Tinostamustine in Combination Therapies : A study by Díaz-Tejedor et al. (2022) investigates Tinostamustine (EDO-S101), highlighting its dual function as an alkylator and histone deacetylase inhibitor, designed to improve drug access to DNA strands, induce DNA damage, and counteract its repair in cancer cells. The study aimed to evaluate whether Tinostamustine enhances the anti-myeloma effect of Daratumumab, showing promising results in preclinical models of multiple myeloma, both in monotherapy and in combination with Bortezomib, thus suggesting a potential application in enhancing therapeutic strategies against multiple myeloma (Díaz-Tejedor et al., 2022).

Solid Tumors and Dose Escalation Studies

Safety and Pharmacokinetics in Advanced Solid Tumors : Another aspect of Tinostamustine's application is its evaluation in patients with advanced solid tumors, as detailed by Mita et al. (2019). This study focuses on the dose escalation phase of Tinostamustine, reporting on its safety, pharmacokinetics, and preliminary signs of efficacy in this patient group, marking a step forward in understanding the compound's potential in treating solid tumors (Mita et al., 2019).

Relapsed/Refractory Hodgkin Lymphoma

Efficacy in Heavily Pre-Treated Patients with Hodgkin Lymphoma : Ghesquières et al. (2021) report on the use of Tinostamustine in patients with relapsed/refractory Hodgkin Lymphoma. The study highlights its tolerability and signals of efficacy, providing a promising outlook for its application in Hodgkin Lymphoma treatment strategies, particularly for heavily pre-treated patients (Ghesquières et al., 2021).

Glioblastoma Preclinical Models

Synergistic Effects with Radiotherapy in Glioblastoma : Festuccia et al. (2018) explore the antitumor effects of Tinostamustine in preclinical models of glioblastoma, particularly its synergistic effects with radiotherapy. The study provides insight into Tinostamustine's mechanism of action, suggesting its potential in improving treatment outcomes for glioblastoma patients (Festuccia et al., 2018).

Drug Repurposing Against SARS-CoV-2

Potential in Drug Repurposing for SARS-CoV-2 : An interesting application beyond oncology is the potential repurposing of Tinostamustine against SARS-CoV-2, as explored by Prada Gori et al. (2023). The study validates Tinostamustine's inhibitory effect on the SARS-CoV-2 main protease in experimental assays, opening up discussions on its utility in the context of viral infections (Prada Gori et al., 2023).

Mechanism of Action

Target of Action

Tinostamustine hydrochloride is a novel multi-action therapy designed to target DNA strands in cancer cells . It is an alkylating deacetylase inhibitor, which means it interacts with DNA and histone deacetylases (HDACs) to exert its effects .

Mode of Action

This compound works by improving drug access to DNA strands, inducing DNA damage, and counteracting its repair in cancer cells . This is achieved through the fusion of the DNA damaging effect of an alkylating agent with a fully functional pan-histone deacetylase (HDAC) inhibitor . The result is a potent cytotoxic agent that increases the efficacy of the alkylating DNA damage through deacetylase-mediated chromatin relaxation .

Biochemical Pathways

It is known that the compound interferes with dna repair mechanisms and induces dna damage . This leads to cell death, particularly in cancer cells where DNA repair mechanisms are often faulty.

Pharmacokinetics

It is administered according to baseline platelet count over 60 minutes on day 1 of a 21-day cycle . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

This compound has shown signals of efficacy in clinical trials, particularly in patients with relapsed/refractory Hodgkin Lymphoma (R/R HL) . It was well tolerated and resulted in overall response rates that were evaluated from Cycle 3 until progression or toxicity .

Action Environment

The action of this compound can be influenced by various environmental factors, including the patient’s health status and the presence of other medications. For example, the dose of this compound is determined based on the patient’s baseline platelet count . More research is needed to fully understand how other environmental factors may influence the action, efficacy, and stability of this compound.

Future Directions

Tinostamustine shows promising results in heavily pre-treated patients with R/R HL and warrants further investigation in a larger patient cohort . It is currently under investigation in clinical trials .

Biochemical Analysis

Biochemical Properties

Tinostamustine hydrochloride interacts with DNA strands and enzymes involved in DNA repair . It is designed to improve drug access to DNA strands, induce DNA damage, and counteract its repair in cancer cells

Cellular Effects

This compound has been shown to have significant effects on various types of cells, particularly cancer cells . It influences cell function by inducing DNA damage and counteracting its repair . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves the induction of DNA damage and the inhibition of its repair . It exerts its effects at the molecular level through binding interactions with DNA and possibly other biomolecules . It may also inhibit or activate certain enzymes and cause changes in gene expression .

Temporal Effects in Laboratory Settings

This compound has shown signals of efficacy during both the dose-escalation and cohort expansion stages of a Phase I study in patients with relapsed/refractory haematological malignancies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

It is likely that it interacts with enzymes or cofactors involved in DNA repair and possibly other metabolic processes .

Transport and Distribution

It is likely that it interacts with certain transporters or binding proteins, and may have specific effects on its localization or accumulation .

Subcellular Localization

It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

7-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]-N-hydroxyheptanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28Cl2N4O2.ClH/c1-24-17-9-8-15(25(12-10-20)13-11-21)14-16(17)22-18(24)6-4-2-3-5-7-19(26)23-27;/h8-9,14,27H,2-7,10-13H2,1H3,(H,23,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGQFQRWFYIINU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCCCCC(=O)NO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29Cl3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1793059-58-1
Record name Tinostamustine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1793059581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TINOSTAMUSTINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QK4ZBS4FPO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.